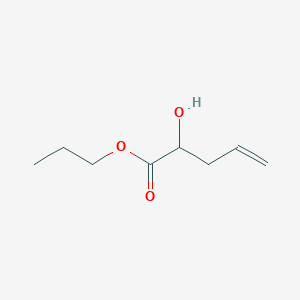
Propyl 2-hydroxypent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from 2-hydroxypent-4-enoic acid and propanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxypent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypent-4-enoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 2-oxopent-4-enoate.
Reduction: The double bond in the pent-4-enoate moiety can be reduced to form propyl 2-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Propyl 2-oxopent-4-enoate
Reduction: Propyl 2-hydroxypentanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Propyl 2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of polymers and other materials with specific properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of propyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, resulting in the formation of 2-hydroxypent-4-enoic acid and propanol. The compound’s reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Propyl 2-hydroxypent-4-enoate can be compared with similar compounds such as:
Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of a propyl group. It may exhibit slightly different reactivity and physical properties.
Methyl 2-hydroxypent-4-enoate: Contains a methyl group instead of a propyl group. It is often used in similar applications but may have different solubility and volatility characteristics.
Butyl 2-hydroxypent-4-enoate: Contains a butyl group, which can influence its hydrophobicity and reactivity compared to this compound.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in different fields.
Eigenschaften
CAS-Nummer |
922160-45-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
propyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)8(10)11-6-4-2/h3,7,9H,1,4-6H2,2H3 |
InChI-Schlüssel |
DSMNYAIQWDNKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


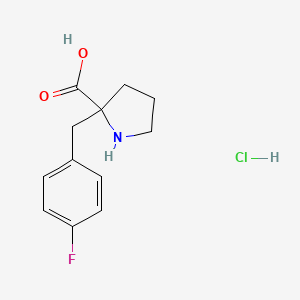
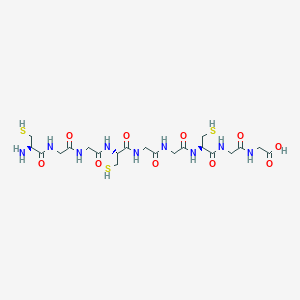
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
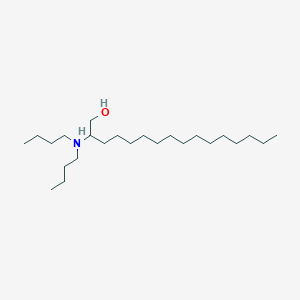
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
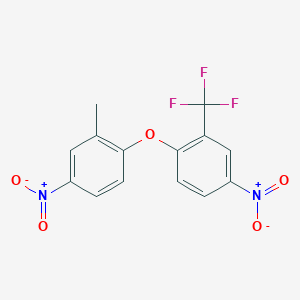
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
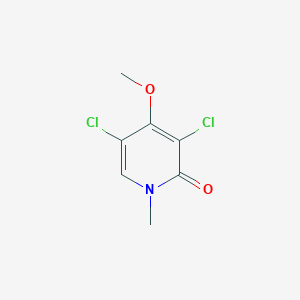
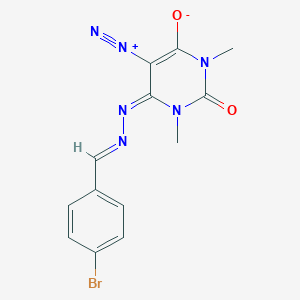
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
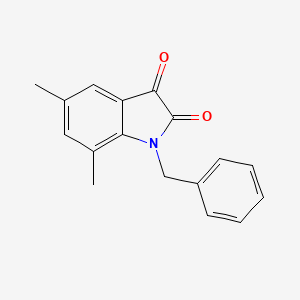
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
